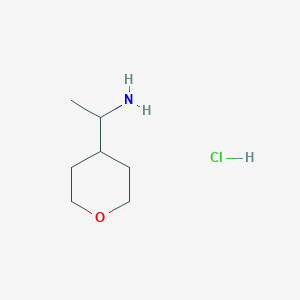

![molecular formula C8H8N2O B1445420 2-Ethyloxazolo[5,4-b]pyridine CAS No. 856990-30-2](/img/structure/B1445420.png)

2-Ethyloxazolo[5,4-b]pyridine

Overview

Description

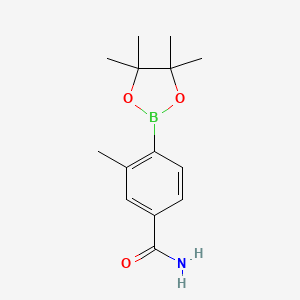

2-Ethyloxazolo[5,4-b]pyridine is a heterocyclic compound . Its IUPAC name is 2-ethyl [1,3]oxazolo [5,4-b]pyridine . The CAS Number is 856990-30-2 . It has a molecular weight of 148.16 .

Molecular Structure Analysis

The InChI code for 2-Ethyloxazolo[5,4-b]pyridine is 1S/C8H8N2O/c1-2-7-10-6-4-3-5-9-8(6)11-7/h3-5H,2H2,1H3 . This indicates that the molecule consists of 8 carbon atoms, 8 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom .Physical And Chemical Properties Analysis

2-Ethyloxazolo[5,4-b]pyridine is a solid . It should be stored in a refrigerator .Scientific Research Applications

Antimicrobial and Antiviral Agent

2-Ethyloxazolo[5,4-b]pyridine: derivatives have been studied for their potential as antimicrobial and antiviral agents. The pyridine nucleus, often found in bioactive compounds, can be modified to enhance these properties. This compound, with its heterocyclic structure, may interact with specific proteins, contributing to its selectivity and potency against microbial and viral pathogens .

Material Science

In material science, 2-Ethyloxazolo[5,4-b]pyridine can be used as a precursor or a building block for creating novel materials. Its molecular structure allows for the formation of complex polymers or coordination compounds, which could have unique physical properties suitable for industrial applications .

Chemical Synthesis

This compound plays a significant role in chemical synthesis as a reagent or intermediate. It can participate in various chemical reactions, leading to the synthesis of complex molecules that are of interest in pharmaceuticals, agrochemicals, and other chemical industries .

Chromatography

2-Ethyloxazolo[5,4-b]pyridine: might be utilized in chromatography as a stationary phase modifier due to its unique chemical properties. It could affect the separation process of different substances, potentially improving the resolution and selectivity of chromatographic methods .

Analytical Chemistry

In analytical chemistry, derivatives of 2-Ethyloxazolo[5,4-b]pyridine could serve as sensitive and selective chemosensors. These compounds can bind to specific ions or molecules, causing a measurable change in properties such as fluorescence, which is useful for detecting and quantifying analytes .

Pharmacophore in Drug Design

The structure of 2-Ethyloxazolo[5,4-b]pyridine can act as a pharmacophore in drug design. Its ability to bind to biological targets with high affinity makes it a valuable scaffold for developing new therapeutic agents with potential activities like anticancer, anti-inflammatory, or neuroprotective effects .

Safety and Hazards

properties

IUPAC Name |

2-ethyl-[1,3]oxazolo[5,4-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O/c1-2-7-10-6-4-3-5-9-8(6)11-7/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCHBZJXFRAUSFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC2=C(O1)N=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Ethyloxazolo[5,4-b]pyridine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 4-[(chloroacetyl)amino]-3-hydroxybenzoate, tech](/img/structure/B1445340.png)

![Ethyl 5,5-Dimethyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate](/img/structure/B1445346.png)

![[1-(4-Bromo-phenyl)-piperidin-4-yl]-methanol](/img/structure/B1445356.png)

![5-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1445357.png)

![9-bromo-8-methoxythieno[2,3-c]quinolin-4(5H)-one](/img/structure/B1445360.png)